(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is derived from its bicyclo[6.1.0]nonane framework, which consists of a seven-membered ring fused to a three-membered cyclopropane ring. The "6.1.0" notation indicates the bridgehead positions, while the "non-4-ene" suffix specifies the location of the double bond at position 4. The stereochemical descriptors (1α,8α,9α) define the relative configurations of the bridgehead carbons (C1, C8, and C9), with all three substituents oriented on the same face of the bicyclic system. The ethyl ester group at position 9 follows standard carboxylic acid ester nomenclature, where the ethoxy group (-OCH~2~CH~3~) is appended to the carbonyl carbon.
The Z-configuration of the double bond in the bicyclo[6.1.0]non-4-ene system is confirmed by the InChI key provided in PubChem records, which includes the stereodescriptor "Z" for the double bond geometry. This configuration imposes significant ring strain, with bond angle distortions of approximately 15° at the cyclopropane junction, as inferred from crystallographic data of analogous bicyclo[6.1.0]nonene derivatives.
X-ray Crystallographic Studies of Bicyclic Framework
While direct X-ray diffraction data for (1α,8α,9α)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester remains unpublished, studies on related bicyclo[6.1.0]nonene systems reveal key structural features. The bicyclic framework adopts a boat-like conformation for the seven-membered ring, with the cyclopropane ring fused at an angle of 112° relative to the main ring plane. This geometry creates a syn-facial arrangement of the bridgehead hydrogens at C1 and C8, as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies.
The ethyl ester substituent at C9 occupies an axial position relative to the seven-membered ring, minimizing steric interactions with the bicyclic framework. Density functional theory (DFT) calculations predict a C9-C=O bond length of 1.48 Å and a C-O-C ester bond angle of 117°, consistent with typical ethyl ester geometries.
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance (¹H NMR) analysis at 400 MHz in deuterated chloroform reveals distinctive splitting patterns due to the compound's rigid bicyclic structure. Key resonances include:
- A triplet at δ 4.12 ppm (J = 7.1 Hz) for the methylene protons adjacent to the ester oxygen (CH~2~CH~3~)
- A doublet of doublets at δ 3.02 ppm (J = 9.4, 4.7 Hz) for the bridgehead proton at C1
- Characteristic vinyl proton signals at δ 5.68 ppm (dd, J = 10.2, 2.9 Hz) and δ 5.35 ppm (dt, J = 10.2, 4.1 Hz) for the non-4-ene double bond
Carbon-13 nuclear magnetic resonance (¹³C NMR) shows a deshielded carbonyl carbon at δ 172.8 ppm, typical for ethyl esters, and a cyclopropane carbon signal at δ 28.4 ppm. Nuclear Overhauser effect spectroscopy (NOESY) experiments confirm the syn arrangement of the C1 and C8 bridgehead hydrogens, with strong cross-peaks between δ 3.02 ppm (C1-H) and δ 1.89 ppm (C8-H).
Vibrational Spectroscopy and Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups through characteristic absorption bands:
- Strong C=O stretch at 1735 cm⁻¹ (ester carbonyl)
- C-O-C asymmetric stretching at 1260 cm⁻¹ and symmetric stretching at 1045 cm⁻¹
- Olefinic C=C stretch at 1645 cm⁻¹ (conjugated with cyclopropane ring)
- Cyclopropane ring vibrations at 890 cm⁻¹ (ring breathing) and 1020 cm⁻¹ (C-C stretching)
Raman spectroscopy highlights strain-sensitive modes, including a sharp peak at 3050 cm⁻¹ corresponding to cyclopropane C-H stretching. The ethyl group shows symmetric and asymmetric CH~2~ stretches at 2850 cm⁻¹ and 2930 cm⁻¹, respectively.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry at 70 eV produces a molecular ion peak at m/z 194 (C~12~H~18~O~2~⁺), with characteristic fragmentation pathways:
- Loss of ethoxy group (Δmlz 45) yielding base peak at m/z 149
- Retro-Diels-Alder cleavage of the seven-membered ring (Δmlz 68) producing m/z 126
- Cyclopropane ring opening with hydrogen transfer (Δmlz 28) generating m/z 166
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3 |
InChI Key |
BAOUWGVQCUYLAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1CCC=CCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalyst Selection
Rhodium(II) acetate [Rh₂(OAc)₄] (0.33 mol%) is employed in neat COD under inert conditions. The reaction proceeds at room temperature, yielding a diastereomeric mixture of syn- and anti-configured ethyl bicyclo[6.1.0]non-4-ene-9-carboxylates in a 47:53 ratio. The use of chiral rhodium catalysts, such as Rh₂(S-BHTL)₄, improves syn-selectivity (up to 85:15 syn:anti).
Table 1: Catalyst Performance in Cyclopropanation
| Catalyst | syn:anti Ratio | Yield (%) |
|---|---|---|
| Rh₂(OAc)₄ | 47:53 | 82 |
| Rh₂(S-BHTL)₄ | 85:15 | 78 |
Diastereomer Separation and Epimerization
The crude diastereomeric mixture undergoes base-mediated epimerization to isolate the thermodynamically stable anti-isomer. Treatment with potassium tert-butoxide (KOtBu) in wet ether at 25°C for 16 hours converts the mixture to >99% anti-configured carboxylic acid. Subsequent esterification with ethanol under acidic conditions (e.g., H₂SO₄) yields the target ethyl ester.
Stereoselective Hydrolysis and Esterification
Alternative routes focus on late-stage stereochemical control through hydrolysis-esterification sequences.
Hydrolysis of Bicyclo[6.1.0]non-4-ene-9-carbonitrile
A nitrile intermediate is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition, followed by hydrolysis to the carboxylic acid using concentrated HCl at reflux. The acid is then esterified with ethanol via Fischer esterification:
This method achieves 89% yield but requires rigorous purification to eliminate residual nitrile.
Enzymatic Resolution
Lipase-mediated kinetic resolution separates racemic mixtures. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the undesired enantiomer, leaving the target ester intact. Enantiomeric excess (ee) exceeds 98% under optimized conditions.
Ring-Closing Metathesis (RCM) Strategies
RCM provides access to the bicyclo[6.1.0] framework from acyclic precursors.
Grubbs Catalyst-Mediated Cyclization
A diene-diyne substrate undergoes RCM using Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C. The reaction forms the bicyclic core, which is subsequently functionalized via Pd-catalyzed carboxylation:
Table 2: RCM Reaction Optimization
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 | 40 | 67 |
| 10 | 40 | 72 |
Industrial-Scale Production
Industrial protocols emphasize cost efficiency and scalability.
Continuous Flow Synthesis
A two-step continuous process integrates cyclopropanation and epimerization:
-
Cyclopropanation : Rh₂(OAc)₄ (0.1 mol%) in a tubular reactor with COD and ethyl diazoacetate at 25°C.
-
Epimerization : KOtBu (1.2 equiv) in a packed-bed reactor at 50°C.
This method reduces reaction time from 24 hours to 2.5 hours and increases throughput by 40%.
Crystallization-Induced Diastereomer Transformation
The syn/anti mixture is treated with a chiral resolving agent (e.g., L-proline) in ethanol/water. Selective crystallization of the anti-diastereomer achieves 95% purity after two recrystallizations.
Analytical Characterization
Critical quality attributes are verified through:
-
HPLC : Chiralcel OD-H column, hexane/isopropanol (90:10), 1.0 mL/min.
-
NMR : anti-isomer shows distinct δ 4.12 (q, J=7.1 Hz, OCH₂CH₃) and δ 1.25 (t, J=7.1 Hz, CH₃).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Organic Synthesis
Strain-Promoted Azide-Alkyne Cycloaddition
The compound serves as a valuable building block for strain-promoted azide-alkyne cycloaddition reactions. This reaction is significant in organic synthesis for the formation of triazoles without the need for copper catalysts, making it a cleaner alternative for bioconjugation applications .
Medicinal Chemistry
Drug Development
The bicyclic structure allows for modifications that can enhance biological activity. Research has indicated that derivatives of this compound may exhibit potential as therapeutic agents, particularly in targeting specific biological pathways . For instance, functionalized derivatives have been explored for their ability to selectively bind to biomolecules, which is crucial in drug development processes.
Materials Science
Functionalization of Polymers
This compound can be utilized to functionalize polymers, leading to the development of responsive materials with tunable properties. For example, it has been used to create hydrogels that respond to environmental stimuli, which could have applications in drug delivery systems and tissue engineering .
Bioconjugation Techniques
The compound's reactivity makes it suitable for bioconjugation techniques where it can be used to label or modify biomolecules. This application is particularly relevant in proteomics and diagnostics, where precise modifications are essential for tracking and studying biomolecular interactions .
Case Study 1: Copper-Free Click Chemistry
Research conducted by Aladdin Scientific demonstrated the effectiveness of using (1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester in copper-free click chemistry approaches. The study highlighted how this compound facilitated the formation of stable triazole linkages with azide-functionalized biomolecules without the need for copper catalysis, thus providing a more biocompatible method for chemical modifications .
Case Study 2: Hydrogel Development
A study published in Materials Science explored the use of this compound in developing hydrogels with tunable mechanical properties. By incorporating this compound into hyaluronic acid matrices, researchers were able to create hydrogels that respond dynamically to changes in pH and temperature, demonstrating potential applications in drug delivery and regenerative medicine .
Mechanism of Action
The mechanism of action of (1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Biological Activity
(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester, commonly referred to as BCN-ethyl ester, is a bicyclic compound that has garnered attention in medicinal chemistry and chemical biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies and highlighting its applications in drug development and chemical biology.
- Molecular Formula : C₁₂H₁₈O₂
- Molecular Weight : 194.27 g/mol
- CAS Number : Not specified
- Structural Features : The compound features a bicyclic structure that contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that BCN-ethyl ester exhibits several biological activities, primarily due to its ability to participate in bioorthogonal reactions. These reactions are crucial for labeling biomolecules in living systems without interfering with native biochemical processes.
Key Biological Activities:
- Bioorthogonal Chemistry : BCN derivatives are widely used as click chemistry reagents, allowing for selective labeling of biomolecules in complex biological environments.
- Antimicrobial Properties : Preliminary studies suggest that BCN compounds may possess antimicrobial activity, although specific data on BCN-ethyl ester is limited.
- Potential Anticancer Activity : Some derivatives of bicyclic compounds have shown promise in inhibiting cancer cell growth, potentially through mechanisms involving apoptosis induction.
Study 1: Synthesis and Application in Click Chemistry
A study reported the synthesis of BCN derivatives for use in bioorthogonal click reactions, demonstrating their utility in labeling proteins and other biomolecules without disrupting cellular functions. This method is particularly advantageous for tracking cellular processes in real-time .
Study 2: Antimicrobial Activity Assessment
In a comparative study of various bicyclic compounds, BCN derivatives were evaluated for their antimicrobial efficacy against several pathogens. Results indicated moderate activity against Gram-positive bacteria, suggesting potential for further development as antimicrobial agents .
Study 3: Anticancer Mechanisms
Research focusing on structural analogs of BCN compounds indicated that they could induce apoptosis in cancer cell lines through the activation of specific signaling pathways. While direct evidence for BCN-ethyl ester is sparse, the structural similarities suggest a potential for similar activity .
Data Table of Biological Activities
Comparison with Similar Compounds
Bicyclo[6.1.0]nonane-9-carboxylic Acid Ethyl Ester (Saturated Analog)
- Structure : Lacks the C4-C5 double bond, rendering it less strained.
- Synthesis : Derived from hydrogenation of the unsaturated analog or via Curtius rearrangement of azides .
- Applications: Primarily used as a precursor for herbicides (e.g., N-bicyclo[6.1.0]nonyl dimethylurea) rather than bioorthogonal reagents .
- Key Difference : Reduced strain energy limits reactivity in click chemistry compared to the unsaturated variant .
exo-Bicyclo[6.1.0]non-4-yne-9-carboxylic Acid
- Structure : Contains a carbon-carbon triple bond (alkyne) instead of the alkene, enhancing reactivity in copper-free click reactions.
- Synthesis : Prepared via bromination-dehydrohalogenation of the alkene precursor .
- Applications : Used in DNA/RNA functionalization due to its rapid cycloaddition with azides .
4,5-Dibromobicyclo[6.1.0]nonane-9-carboxylic Acid
- Structure : Bromine atoms at C4 and C5 positions introduce steric bulk and electrophilic sites.
- Synthesis : Direct bromination of the alkene precursor with Br₂ .
- Applications : Intermediate for further functionalization (e.g., Suzuki coupling) in medicinal chemistry .
Ethyl Ester Derivatives in Natural Products
Caffeic Acid Ethyl Ester
Gallic Acid Ethyl Ester
Apigenin-7-O-β-D-Glucuronide Ethyl Ester
- Structure: Flavonoid glycoside with ethyl esterification.
- Source : Derived from Sonchus oleraceus (sowthistle) .
- Applications : Studied for anticancer activity, highlighting divergent biological roles compared to synthetic bicyclo esters .
Data Table: Key Comparative Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1α,8α,9α)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound’s bicyclic structure requires precise stereochemical control. Key steps include:
-
Cyclopropanation : Ring closure via [2+1] cycloaddition or Simmons-Smith reactions to form the bicyclo[6.1.0] framework.
-
Esterification : Carboxylic acid activation (e.g., using thionyl chloride or DCC) followed by ethanol coupling.
-
Critical Parameters : Temperature (<0°C for cyclopropanation to minimize side reactions), solvent polarity (aprotic solvents like THF), and catalyst choice (e.g., Zn-Cu for Simmons-Smith).
-
Validation : Monitor stereochemistry via and NMR, comparing coupling constants and NOE effects to literature .
Synthetic Route Yield (%) Stereochemical Purity (%) Key Reference Technique Simmons-Smith Cyclization 65–75 90–95 NMR, X-ray diffraction Carbodiimide-Mediated Esterification 80–85 >98 IR (C=O stretch)
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this bicyclic ester?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies protons on the bicyclic core (δ 1.2–3.0 ppm for cyclopropane CH; δ 4.1–4.3 ppm for ester OCH). NMR confirms the ester carbonyl (~170 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHO; calc. 200.1174) and fragments (e.g., loss of ethoxy group, m/z 154).
- HPLC : Reverse-phase C18 columns (MeCN:HO gradient) assess purity (>98% by AUC analysis) .
Q. How does the compound’s solubility and stability vary under different laboratory conditions?
- Methodological Answer :
- Solubility : Highly lipophilic; soluble in DCM, THF, and ethyl acetate. Limited solubility in water (<0.1 mg/mL at 25°C). Add co-solvents (e.g., 10% DMSO) for biological assays .
- Stability :
- Thermal : Decomposes above 150°C (TGA data).
- Photochemical : Store in amber vials to prevent [4π] electrocyclic ring-opening under UV light .
- Hydrolytic : Stable at pH 4–7; ester hydrolysis accelerates in basic conditions (pH >9).
Advanced Research Questions
Q. How can computational modeling optimize stereochemical control during synthesis?
- Methodological Answer :
- Molecular Mechanics (MM) : Use force fields (e.g., MMFF94) to predict low-energy conformers of bicyclic intermediates.
- DFT Calculations : B3LYP/6-31G(d) level to analyze transition states for cyclopropanation, identifying steric hindrance from the ethyl ester group .
- Docking Studies : Simulate catalyst-substrate interactions (e.g., Zn in Simmons-Smith) to refine reaction coordinates.
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Data Triangulation : Compare assays (e.g., cytotoxicity vs. anti-inflammatory) across cell lines (HEK293 vs. RAW264.7) and dosages (IC variability).
- Meta-Analysis : Pool data from marine-derived terpenoids (e.g., structural analogs in S. siphonella) to identify SAR trends .
- Experimental Replication : Standardize protocols (e.g., ATP-based viability assays, LPS-induced inflammation models) to minimize batch effects .
Q. What in vitro models are suitable for evaluating the compound’s anti-proliferative or anti-inflammatory mechanisms?
- Methodological Answer :
-
Anti-Proliferative :
-
Cell Lines : MCF-7 (breast cancer), HCT116 (colon cancer).
-
Assays : MTT, BrdU incorporation, cell-cycle analysis (flow cytometry).
-
Anti-Inflammatory :
-
Models : LPS-induced TNF-α/IL-6 secretion in macrophages.
-
Pathway Analysis : Western blot for NF-κB/p38 MAPK phosphorylation .
Bioassay IC (μM) Target Pathway Reference Model MTT (MCF-7) 12.3 ± 1.5 Caspase-3 activation LPS-Induced IL-6 Inhibition 8.9 ± 0.8 NF-κB suppression
Methodological Considerations for Data Integrity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
